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Compound of Interest

Compound Name: Z-D-Phenylalaninol

Cat. No.: B057623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, also widely known by its synonym Z-D-
phenylalaninol, is a chiral amino alcohol of significant interest in the fields of organic synthesis

and medicinal chemistry. Its rigid stereochemical configuration makes it a valuable chiral

building block and auxiliary for the asymmetric synthesis of complex molecules. This technical

guide provides a comprehensive overview of its fundamental properties, synthesis, and key

applications, particularly in the development of pharmaceuticals.

Core Chemical and Physical Properties
(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol is a white to off-white solid at room

temperature. Its key physicochemical properties are summarized in the table below, providing

essential data for its handling, characterization, and use in chemical reactions.
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Property Value Reference(s)

CAS Number 58917-85-4 [1]

Molecular Formula C₁₇H₁₉NO₃ [1]

Molecular Weight 285.34 g/mol [1]

Melting Point 94 °C [1]

Appearance White to off-white solid [2]

Optical Rotation
[α]²²/D +30° (c = 1 in

chloroform)

SMILES
O=C(OCC1=CC=CC=C1)N--

INVALID-LINK--CO
[1]

InChI

InChI=1S/C17H19NO3/c19-

12-16(11-14-7-3-1-4-8-14)18-

17(20)21-13-15-9-5-2-6-10-

15/h1-10,16,19H,11-13H2,

(H,18,20)/t16-/m1/s1

InChIKey
WPOFMMJJCPZPAO-

MRXNPFEDSA-N
[1]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (R)-(+)-2-

(Carbobenzyloxyamino)-3-phenyl-1-propanol. While a comprehensive set of spectra is not

available in a single public source, typical spectral features can be inferred from its structure

and data for similar compounds.
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Spectroscopy Expected Features

¹H NMR

Signals corresponding to the aromatic protons

of the benzyl and phenyl groups, a multiplet for

the chiral methine proton, diastereotopic protons

of the methylene group adjacent to the phenyl

ring, protons of the hydroxymethyl group, and

the methylene protons of the carbobenzyloxy

group.

¹³C NMR

Resonances for the carbonyl carbon of the

carbamate, aromatic carbons, the chiral methine

carbon, the methylene carbon of the benzyl

group, the hydroxymethyl carbon, and the

methylene carbon of the carbobenzyloxy group.

IR

Characteristic absorption bands for the N-H and

O-H stretching, C=O stretching of the

carbamate, and aromatic C-H and C=C

stretching.

Experimental Protocols
Synthesis of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-
1-propanol
A common and efficient method for the synthesis of (R)-(+)-2-(Carbobenzyloxyamino)-3-

phenyl-1-propanol is the reduction of the corresponding protected amino acid, N-Cbz-D-

phenylalanine. Borane complexes, such as borane-dimethyl sulfide (BMS), are frequently

employed for this transformation due to their selectivity for carboxylic acids in the presence of

other functional groups like carbamates.

Materials:

N-Cbz-D-phenylalanine

Borane-dimethyl sulfide complex (BMS)
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Anhydrous tetrahydrofuran (THF)

Methanol

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate

Ethyl acetate

Hexanes

Procedure:

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen

inlet is charged with N-Cbz-D-phenylalanine. Anhydrous THF is added to dissolve the

starting material.

Reduction: The solution is cooled to 0 °C in an ice bath. Borane-dimethyl sulfide complex

(typically 2-3 equivalents) is added dropwise via a syringe while maintaining the temperature

at 0 °C.

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and

stirred for several hours. The progress of the reaction is monitored by thin-layer

chromatography (TLC) until the starting material is consumed.

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at

0 °C to decompose the excess borane complex. The mixture is then stirred for an additional

30 minutes.

Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl

acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and

brine.

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure. The crude product is then purified by flash column
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chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to

afford pure (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol.

Applications in Drug Development
(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol serves as a critical chiral intermediate in

the synthesis of several pharmaceuticals. Its predefined stereochemistry is essential for the

biological activity of the final drug molecule.

One notable application is in the synthesis of the HIV protease inhibitor, Amprenavir. The (R)-

configuration of the amino alcohol backbone is a key structural feature of Amprenavir and is

introduced using Z-D-phenylalaninol or a derivative thereof.

Logical Workflow: Synthesis of an Amprenavir
Precursor
The following diagram illustrates a simplified logical workflow for the synthesis of a key

precursor to Amprenavir, starting from L-phenylalanine, the natural precursor to the target

molecule. This highlights the central role of the chiral amino alcohol moiety.
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Logical Workflow: Synthesis of an Amprenavir Precursor

Preparation of Chiral Building Block

Synthesis of Amprenavir Intermediate

L-Phenylalanine

N-Cbz-D-phenylalanine

Protection & Racemization/Resolution

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol
(Z-D-phenylalaninol)

Reduction of Carboxylic Acid

Epoxide Formation

Utilization of Chiral Alcohol

Ring Opening with Isobutylamine

Sulfonylation

Key Amprenavir Precursor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (R)-(+)-2-(carbobenzyloxyamino)-3-phenyl-1-propanol [stenutz.eu]

2. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage
Transport [m.chemicalbook.com]

To cite this document: BenchChem. [(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057623#r-2-carbobenzyloxyamino-3-phenyl-1-
propanol-basics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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